N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an imine group (–C=N–) and are widely studied for their diverse chemical and biological properties . This compound is notable for its unique structure, which includes a phenylprop-2-enylidene moiety and a tetrahydrocarbazolyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves the condensation of cinnamaldehyde with o-phenylenediamine . The reaction is carried out in a suitable solvent such as diethyl ether, under stirring conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in pure form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imine group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group, forming new compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Scientific Research Applications
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The imine group in the compound can bind to metal ions via the lone pair of electrons on the nitrogen atom, forming coordination complexes . These complexes can exhibit catalytic activity, influencing various biochemical pathways. Additionally, the compound’s structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, leading to its observed biological effects.
Comparison with Similar Compounds
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide can be compared with other Schiff bases and tetrahydrocarbazole derivatives:
Schiff Bases: Similar compounds include 2-amino-N-(3-phenylprop-2-enylidene)aniline, which also features an imine group and phenyl ring. the presence of the tetrahydrocarbazolyl group in this compound adds to its uniqueness and potential for diverse applications.
Tetrahydrocarbazole Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline analogs share structural similarities with the tetrahydrocarbazolyl group.
Properties
CAS No. |
356774-13-5 |
---|---|
Molecular Formula |
C24H25N3O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H25N3O/c28-24(26-25-17-8-11-19-9-2-1-3-10-19)16-18-27-22-14-6-4-12-20(22)21-13-5-7-15-23(21)27/h1-4,6,8-12,14,17H,5,7,13,15-16,18H2,(H,26,28)/b11-8+,25-17+ |
InChI Key |
RKRBSTIDOOJFCJ-RNZORNNISA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.